Lipophilicity and Polar Surface Area Differentiation vs. N-Benzoylcaprolactam
The target compound is significantly more lipophilic and polar than its mono‑benzoylated analog N‑benzoylcaprolactam (CAS 6248-28-8). The calculated LogP increases from 2.17 to 3.28, and the TPSA rises from 37.38 to 54.45 Ų . These differences are large enough to shift a compound across LogP‑based decision thresholds for CNS drug likeness (typically LogP 2–5) and to alter reverse‑phase HPLC retention times by several minutes under standard gradient conditions [1].
| Evidence Dimension | Calculated LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.28; TPSA = 54.45 Ų (CAS 102222-10-6) |
| Comparator Or Baseline | LogP = 2.17; TPSA = 37.38 Ų (N-benzoylcaprolactam, CAS 6248-28-8) |
| Quantified Difference | ΔLogP = +1.11; ΔTPSA = +17.07 Ų |
| Conditions | Calculated values from ChemSrc database using standard algorithms; experimental validation not reported. |
Why This Matters
A LogP shift of >1 unit fundamentally changes predicted membrane permeability and formulation requirements, making the two compounds non‑interchangeable in any assay where passive diffusion is rate‑limiting.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (Referenced for LogP decision threshold context). View Source
